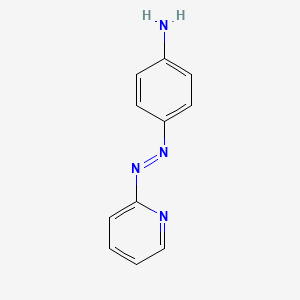
4-(2-Pyridinylazo)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridinylazo)benzenamine is an organic compound with the molecular formula C11H9N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is often used as a dye or indicator in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Pyridinylazo)benzenamine can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-aminopyridine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridinylazo)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Pyridinylazo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in titrations and other analytical methods.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-(2-Pyridinylazo)benzenamine involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, and the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s behavior in different chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Pyridinylazo)-resorcinol
- 4-(2-Pyridinylazo)-1,3-dihydroxybenzene
Uniqueness
4-(2-Pyridinylazo)benzenamine is unique due to its specific structure, which combines the properties of both pyridine and aniline derivatives. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
CAS No. |
25770-85-8 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(pyridin-2-yldiazenyl)aniline |
InChI |
InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2 |
InChI Key |
XTEFWOLOHINNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















